REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:8](N)=[O:9])=[N:6][CH:7]=1.[OH-:12].[Na+]>Cl>[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:8]([OH:12])=[O:9])=[N:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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1.44 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=NC1)C(=O)N)F
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Name
|
|
Quantity
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17 mL
|
Type
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solvent
|
Smiles
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Cl
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The mixture was cooled in an ice bath
|
Type
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EXTRACTION
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Details
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The mixture was extracted with 40% MeOH in DCM
|
Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown powder
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=NC1)C(=O)O)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |